4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide
Description
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide is an organic compound that belongs to the class of amides This compound features a butanamide backbone substituted with a 4-ethylphenoxy group and a 2-methyl-4-nitrophenyl group
Properties
IUPAC Name |
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-15-6-9-17(10-7-15)25-12-4-5-19(22)20-18-11-8-16(21(23)24)13-14(18)2/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWMWGZLFIJITR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide typically involves the following steps:
Formation of 4-ethylphenoxybutanoic acid: This can be achieved by reacting 4-ethylphenol with butanoic acid in the presence of a dehydrating agent such as thionyl chloride.
Amidation Reaction: The 4-ethylphenoxybutanoic acid is then reacted with 2-methyl-4-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: The major product would be 4-(4-ethylphenoxy)-N-(2-methyl-4-aminophenyl)butanamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy and butanamide moieties may also contribute to its overall activity by influencing its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide
- 4-(4-ethylphenoxy)-N-(2-chloro-4-nitrophenyl)butanamide
- 4-(4-ethylphenoxy)-N-(2-methyl-4-aminophenyl)butanamide
Uniqueness
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide is unique due to the presence of both an ethylphenoxy group and a nitrophenyl group, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
